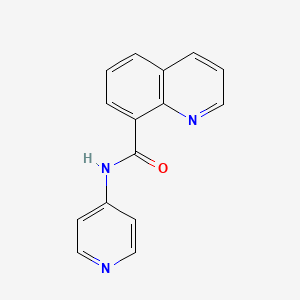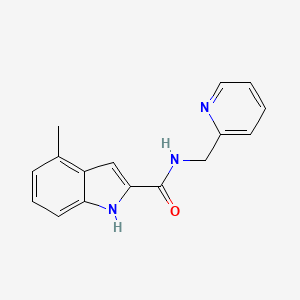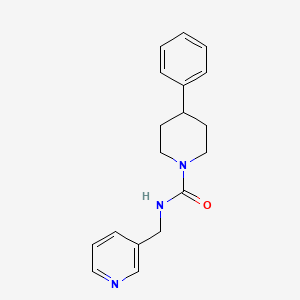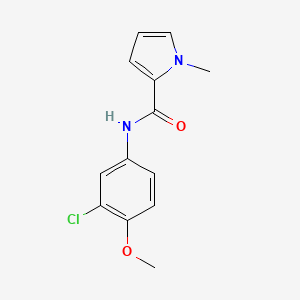
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as P3C, is a synthetic compound that has been extensively studied for its potential applications in scientific research. P3C is a member of the chromene family, which is known for its diverse biological activities.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a wide range of applications in scientific research, including as a tool for studying the immune system, cancer, and neurodegenerative diseases. This compound has been demonstrated to stimulate the production of cytokines and chemokines, which are important signaling molecules in the immune system. This property has led to the use of this compound as an adjuvant in vaccines to enhance their effectiveness.
This compound has also been shown to have anti-tumor properties, and has been studied for its potential use in cancer therapy. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties, and to improve cognitive function in animal models of these diseases.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the activation of toll-like receptor 7 (TLR7) and TLR8. These receptors are part of the innate immune system, and are involved in the recognition of pathogens and the initiation of immune responses. Activation of TLR7 and TLR8 by this compound leads to the production of cytokines and chemokines, which are important for the activation of the adaptive immune system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the stimulation of cytokine and chemokine production, the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties, and to modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities with high purity. This compound also has a well-defined structure, which allows for precise control over its activity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide research. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of this compound as an adjuvant in vaccines to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications for this compound in scientific research.
Synthesis Methods
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-pyridinemethanol with 3-formylchromone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 3-isocyanatopropyltriethoxysilane. This synthesis method has been optimized to produce high yields of this compound with high purity.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(18-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)20-11-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNFDZXIDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)


![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)